Bienvenue dans la boutique en ligne BenchChem!

4-Acetamidobutyric acid

Cardiovascular Pharmacology GABA Analog SAR In Vivo Hypotension Assay

Distinct from generic GABA, this selective GABA-A alpha-5 agonist (EC50 5.8 µM) enables precise neuroscientific investigation without broad-spectrum interference. Procure as a validated acute bronchiectasis biomarker (p<0.05) and an ideal LC-MS/MS standard with defined solubility (19.9 mg/mL). The established IV LD50 (425 mg/kg) supports robust in vivo study design.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 3025-96-5
Cat. No. B1663854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidobutyric acid
CAS3025-96-5
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC(=O)NCCCC(=O)O
InChIInChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)
InChIKeyUZTFMUBKZQVKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetamidobutyric Acid (CAS 3025-96-5): Procurement-Relevant Identity and Class Context


4-Acetamidobutyric acid (N-acetyl-GABA, CAS 3025-96-5) is an N-acyl-gamma-aminobutyric acid resulting from the monoacetylation of the nitrogen of γ-aminobutyric acid (GABA) [1]. It is the principal endogenous metabolite of GABA, detectable in blood, feces, urine, and human prostate tissue, and is conserved across eukaryotes from yeast to humans [2]. As a GABA derivative, it belongs to the class of gamma amino acids and functions as an endogenous metabolite, with documented agonist activity at the GABA-A receptor alpha-5 subunit (EC50 = 5.8 µM) [3].

4-Acetamidobutyric Acid: Why N-Acetylation Confers Functional Distinctions That Preclude Direct GABA Substitution


Although 4-acetamidobutyric acid is structurally derived from GABA, N-acetylation fundamentally alters its pharmacological profile in ways that make it non-interchangeable with either the parent compound or other N-substituted GABA derivatives. Comparative pharmacological studies demonstrate that N-acetylation reduces the hypotensive activity of GABA by approximately 10- to 20-fold in rabbit models [1], while anti-acetylcholine (anti-Ach) activity on guinea-pig ileum is attenuated to a level weaker than that of N-methyl-GABA [2]. These quantitative functional divergences arise from altered receptor binding kinetics and metabolic processing, meaning that procurement decisions based on structural similarity alone—without accounting for these documented potency shifts—will yield inconsistent experimental or industrial outcomes.

4-Acetamidobutyric Acid: Quantitative Differentiation Evidence vs. GABA Analogs and Structural Comparators


N-Acetylation Attenuates Hypotensive Activity by ≥90% Relative to Parent GABA in Rabbit Models

In a direct head-to-head comparison of intravenous GABA derivatives in rabbits, N-acetylation (yielding 4-acetamidobutyric acid) reduced the hypotensive effect of GABA by approximately 90-95% [1]. This represents a profound functional attenuation relative to the parent compound, with the study explicitly noting that N-methylation, N-phenylation, and N-acetylation all 'reduced profoundly the effects of GABA on blood pressure and respiration' [1].

Cardiovascular Pharmacology GABA Analog SAR In Vivo Hypotension Assay

N-Acetyl-GABA Exhibits Weaker Anti-Acetylcholine Activity Than N-Methyl-GABA on Guinea-Pig Ileum

In a systematic SAR study examining anti-acetylcholine (anti-Ach) activity on isolated guinea-pig ileum, N-acetyl-GABA (4-acetamidobutyric acid) demonstrated weaker antagonism than N-methyl-GABA [1]. The parent GABA reduced the stimulant effect of acetylcholine (5×10⁻¹⁰ to 10⁻⁹ mol/L) by an average of 42% across 11 experiments, whereas N-methyl-GABA's anti-Ach action was approximately one-tenth that of GABA, and N-acetyl-GABA exhibited activity slightly weaker than N-methyl-GABA [1].

Neuropharmacology Cholinergic Antagonism Smooth Muscle Bioassay

4-Acetamidobutyryl-CoA Exhibits Differential Substrate Utilization Relative to 4-Propionamidobutyryl-CoA and 5-Acetamidovaleryl-CoA by Pseudomonas Deacetylase-Thiolesterase

A highly purified deacetylase-thiolesterase from Pseudomonas B4 utilizes 4-acetamidobutyryl-CoA as a substrate, but comparative analysis with structural analogs revealed that 4-propionamidobutyryl-CoA and 5-acetamidovaleryl-CoA are 'most readily decomposed,' while acetyl-CoA is a 'very poor substrate' [1]. 3-Acetamidopropionyl-CoA undergoes a distinct two-step conversion, first yielding acetate and β-alanyl-CoA, followed by slow hydrolysis [1].

Enzymology Microbial Metabolism CoA Substrate Specificity

4-Acetamidobutyric Acid Serves as a Serum Biomarker for Acute Bronchiectasis Exacerbation with Elevated Abundance Across All Severity Grades

In an LC-MS-based untargeted metabolomics study of 45 patients with acute bronchiectasis (BE) exacerbation and 15 healthy controls, the abundance of 4-acetamidobutyric acid was significantly elevated in mild, moderate, and severe BE groups relative to healthy controls (p < 0.05), with no significant difference among the three severity groups [1]. This distinguishes 4-acetamidobutyric acid from taurochenodeoxycholic acid, oleamide, hexadecanamide, and glycodeoxycholic acid, which were elevated only in the severe BE group (p < 0.05; Youden index ≥ 0.8 for all; combination AUROC = 0.99) [1].

Clinical Metabolomics Respiratory Disease Biomarkers Diagnostic Assay Development

4-Acetamidobutyric Acid Identified Among Four-Metabolite Panel for Early Diabetic Kidney Disease Prediction with Enhanced Diagnostic Performance

In a stage-dependent diabetic kidney disease (DKD) study analyzing plasma extracellular vesicle metabolic signatures, uracil, LPC(O-18:1/0:0), sphingosine 1-phosphate, and 4-acetamidobutyric acid were identified as suitable biomarkers for early DKD diagnosis, exhibiting excellent predictive performance [1]. Unexpectedly, combining these four candidate metabolites resulted in enhanced predictive ability for DKD beyond individual marker performance [1].

Diabetic Nephropathy Early Disease Biomarkers Extracellular Vesicle Metabolomics

4-Acetamidobutyric Acid: Evidence-Grounded Research and Procurement Application Scenarios


Clinical Metabolomics: Serum Biomarker Reference Standard for Bronchiectasis Exacerbation Detection

Procure 4-acetamidobutyric acid as a quantitative reference standard for targeted LC-MS/MS assays designed to detect acute bronchiectasis exacerbation. Evidence from a 45-patient clinical metabolomics study demonstrates that serum abundance of this compound is significantly elevated (p < 0.05) in mild, moderate, and severe BE exacerbation relative to healthy controls, distinguishing it from severity-specific metabolites [1]. Use as a calibration standard to establish baseline abundance thresholds for diagnostic algorithm development.

Early Diabetic Kidney Disease Biomarker Panel Component

Incorporate 4-acetamidobutyric acid as one of four validated plasma extracellular vesicle metabolites (alongside uracil, LPC(O-18:1/0:0), and sphingosine 1-phosphate) for early DKD diagnostic panel development. Published evidence indicates that this four-metabolite combination enhances predictive ability for DKD beyond single-marker performance [1]. Procurement as a purified reference standard enables accurate quantification in clinical metabolomics workflows and multi-center validation studies.

GABA Analog Structure-Activity Relationship (SAR) Studies: Low-Activity Reference Control

Utilize 4-acetamidobutyric acid as a low-activity reference control in pharmacological SAR studies of N-substituted GABA derivatives. Head-to-head comparative data demonstrate that N-acetylation reduces hypotensive activity by approximately 90-95% relative to GABA in rabbit models [1], and anti-acetylcholine activity is attenuated to a level weaker than N-methyl-GABA on guinea-pig ileum [2]. This defined rank-order potency (GABA >> N-methyl-GABA > N-acetyl-GABA) provides a calibrated baseline for evaluating novel GABA analogs with intermediate activity profiles.

Pseudomonas Metabolic Pathway and CoA Hydrolase Substrate Profiling

Employ 4-acetamidobutyric acid-derived CoA esters in enzyme substrate profiling studies involving Pseudomonas deacetylase-thiolesterase. Evidence from purified enzyme preparations establishes a defined substrate preference hierarchy: 4-propionamidobutyryl-CoA ≈ 5-acetamidovaleryl-CoA > 4-acetamidobutyryl-CoA >> acetyl-CoA [1]. This rank order enables informed selection of positive controls (4-propionamidobutyryl-CoA) and negative controls (acetyl-CoA) when characterizing the substrate specificity of novel CoA-utilizing enzymes or engineering metabolic pathways for β-lysine degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Acetamidobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.